Tert-butyl 2-fluoro-5-methylbenzoate

Catalog No.
S13998578
CAS No.
1343831-66-2
M.F
C12H15FO2
M. Wt
210.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-fluoro-5-methylbenzoate

CAS Number

1343831-66-2

Product Name

Tert-butyl 2-fluoro-5-methylbenzoate

IUPAC Name

tert-butyl 2-fluoro-5-methylbenzoate

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

InChI

InChI=1S/C12H15FO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,1-4H3

InChI Key

PFUUHBFJAUHICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C

Tert-butyl 2-fluoro-5-methylbenzoate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a fluorine atom, and a methyl group attached to a benzoate framework. Its molecular formula is C12H13FO2C_{12}H_{13}FO_2, and it has a molecular weight of approximately 210.25 g/mol. The presence of the fluorine atom and the tert-butyl group suggests that this compound may exhibit interesting chemical and biological properties, particularly due to the influence of these substituents on its reactivity and solubility characteristics.

  • Oxidation: The tert-butyl group can be oxidized under specific conditions, potentially leading to the formation of ketones or aldehydes.
  • Reduction: The ester functionality can be reduced to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that tert-butyl 2-fluoro-5-methylbenzoate may possess significant biological activity. Compounds with similar structures have been investigated for their potential effects on various biological systems, including interactions with enzymes and receptors. The presence of the fluorine atom could enhance the compound's binding affinity to biological targets, making it a candidate for further pharmacological studies .

The synthesis of tert-butyl 2-fluoro-5-methylbenzoate typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available benzoic acid derivatives.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques.
  • Esterification: The final step involves esterifying the benzoic acid derivative with tert-butanol in the presence of an acid catalyst.

This method allows for high yields and purity of the desired compound, making it suitable for both laboratory research and industrial applications.

Tert-butyl 2-fluoro-5-methylbenzoate has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique reactivity.
  • Agricultural Chemicals: The compound could be explored for use in developing agrochemicals or plant growth regulators.
  • Material Science: Its unique properties may make it suitable for applications in polymer chemistry or as a building block in organic synthesis.

Interaction studies involving tert-butyl 2-fluoro-5-methylbenzoate generally focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions helps predict its behavior in different chemical environments, enhancing its utility in synthetic applications. Additionally, studies may explore its interactions with biological targets to assess potential pharmacological effects .

Tert-butyl 2-fluoro-5-methylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-bromo-2-fluoro-3-methylbenzoateContains a bromine atom instead of a methyl groupDifferent reactivity due to bromine substitution
N-(2-bromo-6-fluoro-3-methylphenyl)acetamideAcetamide group instead of an esterAlters chemical properties significantly
Methyl 2-fluoro-5-methylbenzoateLacks a tert-butyl groupDifferent steric effects and solubility characteristics
Methyl 4-fluoro-3-methylbenzoateFluorine located at a different positionVaried biological activity compared to tert-butyl variant

These comparisons highlight how variations in substituent groups can significantly influence the chemical reactivity, physical properties, and potential applications of these compounds. The unique combination of functional groups in tert-butyl 2-fluoro-5-methylbenzoate allows it to stand out among similar compounds, particularly regarding its potential applications in pharmaceuticals and material science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

210.10560788 g/mol

Monoisotopic Mass

210.10560788 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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